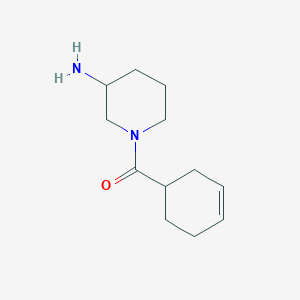

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine

Description

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-2,10-11H,3-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQWOKWGQDKGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCC=CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number for 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine

An In-Depth Technical Guide to 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine

CAS Number: 1251144-07-6

This guide provides a comprehensive technical overview of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine, a bifunctional molecule incorporating a reactive cyclohexene moiety and a versatile piperidine scaffold. Due to the limited publicly available data on this specific compound, this document synthesizes information from foundational chemical principles and data on its constituent precursors: Cyclohex-3-ene-1-carboxylic acid and 3-Aminopiperidine . The insights provided are geared towards researchers, scientists, and professionals in drug development, offering a robust framework for its synthesis, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is a secondary amide formed between a cyclohexene carboxylic acid and the secondary amine of a 3-aminopiperidine ring. The structure contains several key features: a six-membered unsaturated carbocycle, a six-membered nitrogen-containing heterocycle, a primary amine, and an amide linkage. These features suggest potential for a diverse range of chemical modifications and biological interactions.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

|---|---|---|

| Molecular Formula | C₁₂H₂₀N₂O | Derived from structural components. |

| Molecular Weight | 208.30 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid.[1] | Based on properties of similar N-acylated piperidines and its precursors. |

| Boiling Point | >250 °C (Predicted) | High due to the amide group, hydrogen bonding capability, and molecular weight. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents. | The amide and amine groups confer polarity, while the hydrocarbon rings provide nonpolar character. |

| pKa | ~8-9 (Predicted) | For the protonated primary amine on the piperidine ring. |

Synthesis and Mechanism

The most direct and logical synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is via an amide coupling reaction. This requires the activation of the carboxylic acid group of Cyclohex-3-ene-1-carboxylic acid to make it susceptible to nucleophilic attack by the amine group of 3-Aminopiperidine.

There are two primary considerations for this synthesis:

-

Regioselectivity: 3-Aminopiperidine possesses two nucleophilic nitrogen atoms: the endocyclic secondary amine (piperidine ring nitrogen) and the exocyclic primary amine (at the 3-position). The ring nitrogen is generally more nucleophilic and sterically accessible, making it the primary site of acylation.

-

Chemoselectivity: To avoid side reactions, such as acylation of the 3-amino group, a protecting group strategy can be employed, although direct acylation at the more nucleophilic ring nitrogen is often feasible.

Precursor Synthesis

Cyclohex-3-ene-1-carboxylic acid (CAS: 4771-80-6): This precursor is readily synthesized via a classic Diels-Alder reaction between 1,3-butadiene and acrylic acid.[2] This [4+2] cycloaddition is an efficient method for forming the six-membered ring.[3] The racemic acid has a melting point of 17 °C and a boiling point of 130-133 °C at 4 mmHg.[4] Chiral resolution can be performed to obtain specific enantiomers, such as (S)-(-)-3-Cyclohexene-1-carboxylic acid (CAS: 5708-19-0).[5]

3-Aminopiperidine (CAS: 54012-73-6): This key building block can be synthesized through various routes, including the reduction of 3-aminopyridine or from amino acid precursors like L-glutamic acid.[6] The dihydrochloride salt (CAS: 138060-07-8) is a common, stable starting material. Due to its two amine groups, selective protection is a valuable strategy in multi-step syntheses. The piperidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), which can be removed later under acidic conditions.[7][8][9]

Proposed Synthetic Workflow: Amide Coupling

Two reliable methods are proposed for the amide bond formation.

Method A: Acyl Chloride Intermediate

This classic method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

-

Causality: Thionyl chloride (SOCl₂) is an effective reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.[10] The subsequent reaction with the amine is rapid and often exothermic. A base like triethylamine or pyridine is required to neutralize the HCl generated during the amidation step.[11]

Method B: Direct Coupling with Reagents

Modern coupling reagents enable the direct formation of the amide bond from the carboxylic acid and amine, often under milder conditions and with fewer side reactions.

-

Causality: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) are highly efficient.[12][13][14]

-

EDC/HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into a stable N-acylurea. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond, minimizing side reactions.[15]

-

HATU: This uronium salt reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This active ester rapidly couples with the amine, leading to high yields and fast reaction times, making it suitable for even challenging couplings.[12][15]

-

Diagram 1: Proposed Synthesis Workflow

Caption: Two proposed synthetic routes via an acyl chloride intermediate or direct coupling.

Experimental Protocol (Method B: EDC/HOBt Coupling)

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Cyclohex-3-ene-1-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the active ester.

-

Coupling: Add a solution of 3-Aminopiperidine (1.0 eq) in the same solvent to the reaction mixture dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove unreacted amine, saturated aqueous NaHCO₃ to remove unreacted acid and HOBt, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized molecule is critical. A standard workflow would involve spectroscopic and chromatographic techniques.

Diagram 2: Analytical Workflow

Caption: A standard workflow for structural confirmation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. Spectra would be recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Moiety | Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |

|---|---|---|---|---|

| Cyclohexene | Olefinic CH =CH | 5.5 - 5.8 | 125 - 130 | Olefinic protons and carbons are deshielded.[16] |

| Allylic CH | 2.0 - 2.5 | 25 - 35 | Protons and carbons adjacent to the double bond.[16] | |

| Aliphatic CH ₂ | 1.5 - 2.0 | 20 - 30 | Saturated carbons in the ring. | |

| CH -C=O | 2.5 - 3.0 | 40 - 50 | Alpha-proton to the carbonyl group. | |

| Amide | C =O | - | 170 - 175 | Characteristic chemical shift for an amide carbonyl carbon.[17] |

| Primary NH ₂ | 1.5 - 3.0 (broad) | - | Broad signal, exchangeable with D₂O. | |

| Piperidine | CH -NH₂ | 2.8 - 3.5 | 45 - 55 | Proton on the carbon bearing the amino group. |

| | Ring CH ₂ (axial/equatorial) | 1.2 - 1.9 & 2.5 - 4.5 | 25 - 50 | Complex splitting due to chair conformations and proximity to the amide and amine groups. Signals adjacent to the amide nitrogen will be shifted downfield. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal due to the presence of basic nitrogen atoms.[18][19]

-

Expected Ion: The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 209.16.

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns. A dominant pathway is often α-cleavage, involving the cleavage of a C-C bond adjacent to a nitrogen atom, leading to the formation of stable iminium ions.[18] Neutral loss of small molecules from substituents is also common.[19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch (primary amine) | 3400 - 3200 (two bands) | Medium |

| C-H (sp²) | Stretch (alkene) | 3100 - 3000 | Medium |

| C-H (sp³) | Stretch (alkane) | 3000 - 2850 | Strong |

| Amide C=O | Stretch | 1680 - 1630 | Strong, Intense |

| Alkene C=C | Stretch | 1650 - 1630 | Medium to Weak |

| Amine N-H | Bend (scissoring) | 1650 - 1580 | Medium |

-

Key Insight: The most prominent peak in the spectrum will be the strong amide C=O stretch between 1680-1630 cm⁻¹.[20][21] The presence of two bands in the 3400-3200 cm⁻¹ region would confirm the primary amine.[22]

Potential Applications & Future Research

While specific biological data for 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is not available, the piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Piperidine derivatives exhibit a vast range of pharmacological activities, including anti-cancer, anti-diabetic, anti-HIV, and antipsychotic properties.

-

CNS Agents: The piperidine core is common in drugs targeting the central nervous system.[23]

-

Enzyme Inhibitors: The molecule could serve as a starting point for developing enzyme inhibitors, where the cyclohexene ring could interact with hydrophobic pockets and the aminopiperidine moiety could form key hydrogen bonds.

-

Scaffold for Library Synthesis: The primary amine at the 3-position is a valuable handle for further chemical modification, allowing for the rapid generation of a library of analogues for high-throughput screening. The alkene in the cyclohexene ring can also be functionalized (e.g., via epoxidation, dihydroxylation, or hydrogenation) to introduce further diversity.

Future research should focus on the synthesis and biological screening of this compound and its derivatives to explore its potential as a novel therapeutic agent.

Safety & Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative approach based on the reactivity of its precursors and functional groups is mandatory.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chemical Hazards:

-

Amines: Piperidine derivatives are basic and can be corrosive or irritating to skin and eyes.

-

Acyl Chlorides (if used as intermediate): Highly reactive and corrosive. Reacts violently with water and alcohols to release corrosive HCl gas.[24] Must be handled with extreme care under anhydrous conditions.[25]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

This technical guide provides a robust, scientifically-grounded framework for understanding, synthesizing, and characterizing 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine. By leveraging established chemical principles and data from related structures, researchers can confidently approach the study of this promising molecule.

References

Click to expand

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved February 21, 2026, from [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020, June 2). Chemical Communications (RSC Publishing). Retrieved February 21, 2026, from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved February 21, 2026, from [Link]

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022, September 9). Organic Process Research & Development - ACS Publications. Retrieved February 21, 2026, from [Link]

-

13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C .... (n.d.). Doc Brown's Chemistry. Retrieved February 21, 2026, from [Link]

-

Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988). Sci-Hub. Retrieved February 21, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved February 21, 2026, from [Link]

-

Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988, October). PubMed. Retrieved February 21, 2026, from [Link]

-

Chemical Properties of 3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6). (n.d.). Cheméo. Retrieved February 21, 2026, from [Link]

-

3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903. (n.d.). PubChem - NIH. Retrieved February 21, 2026, from [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved February 21, 2026, from [Link]

- Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023, August 16). Spectroscopy Online. Retrieved February 21, 2026, from [Link]

-

Coupling Reagents. (n.d.). AAPPTEC - Peptides. Retrieved February 21, 2026, from [Link]

-

(S)-(-)-3-Cyclohexene-1-carboxylic Acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

13C-NMR Chemical Shifts (ppm, reI. TMS) for 3-Cyclohexenals 2 n (Scheme I), in CDCl 3. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Revision Notes - Reaction of Amines with Acyl Chlorides. (n.d.). Sparkl. Retrieved February 21, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 21, 2026, from [Link]

-

IR Absorption Table. (n.d.). Retrieved February 21, 2026, from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 21, 2026, from [Link]

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.). Google Patents.

-

Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester Background. (2020, November 18). Chegg. Retrieved February 21, 2026, from [Link]

-

CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE. (n.d.). Middle East Technical University. Retrieved February 21, 2026, from [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved February 21, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved February 21, 2026, from [Link]

- Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method. (n.d.). Google Patents.

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 21, 2026, from [Link]

-

Hazardous Substance Fact Sheet. (n.d.). Retrieved February 21, 2026, from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis. Retrieved February 21, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

- Process for the production of 3-cyclohexene-1-carboxaldehyde. (n.d.). Google Patents.

-

the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. Retrieved February 21, 2026, from [Link]

Sources

- 1. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 2. chegg.com [chegg.com]

- 3. US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde - Google Patents [patents.google.com]

- 4. 3-环己烯-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 7. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 8. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Sci-Hub. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters / Biological Mass Spectrometry, 1988 [sci-hub.box]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. jpt.com [jpt.com]

- 14. peptide.com [peptide.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. IR Absorption Table [webspectra.chem.ucla.edu]

- 22. researchgate.net [researchgate.net]

- 23. chemimpex.com [chemimpex.com]

- 24. nj.gov [nj.gov]

- 25. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

Amide-Linked Piperidine-3-Amine Derivatives: Synthetic Architecture and Medicinal Chemistry Applications

This guide provides a comprehensive technical review of amide-linked piperidine-3-amine derivatives, structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

The piperidine-3-amine (3-aminopiperidine) scaffold is a privileged motif in medicinal chemistry, serving as the chiral core for blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin. However, the amide-linked derivatives of this scaffold—where the exocyclic nitrogen at position 3 is acylated (

Unlike the free amine precursors which rely on a salt bridge interaction (typically with Glu residues in the target, e.g., Glu205/206 in DPP-4), the amide-linked derivatives function as neutral hydrogen bond donor/acceptor motifs. This "Amide Switch" dramatically alters the selectivity profile, shifting activity away from DPP-4 and towards targets such as Glycine Transporter 1 (GlyT1) , Toll-like Receptor 7 (TLR7) , and bacterial DNA gyrase .

This guide details the synthetic routes, structural activity relationships (SAR), and experimental protocols for this versatile scaffold.

Structural Biology & Pharmacophore Analysis

The "Amide Switch" Mechanism

The transition from a free amine to an amide at the C3 position fundamentally changes the physicochemical properties of the ligand:

-

Basicity: The

drops from ~10 (primary amine) to neutral. This improves membrane permeability by reducing the fraction of ionized species at physiological pH. -

H-Bonding: The amide NH acts as a focused donor, while the carbonyl oxygen provides a new acceptor vector, enabling interactions with backbone amides in the target protein (peptidomimetic character).

-

Conformational Lock: The amide bond introduces planarity and restricts the rotation of the C3 substituent, reducing the entropic penalty upon binding.

Stereochemistry

The (3R) and (3S) enantiomers often display orthogonal biological activities.

-

(3R)-Configuration: Often preferred for DPP-4 inhibition (in the free amine form).

-

Gem-Disubstitution: In GlyT1 inhibitors, a 3-amido-3-aryl substitution pattern forces the piperidine ring into a specific chair conformation, placing the amide in an axial or equatorial orientation critical for efficacy.

Synthetic Architectures

The synthesis of amide-linked piperidine-3-amines requires rigorous control over regioselectivity (N1 vs. N3) and stereochemistry.

Route A: The "Gold Standard" Protected Route

This route uses commercially available 1-Boc-3-aminopiperidine . It is the most reliable method for generating libraries, as it avoids N1/N3 competition.

Workflow:

-

Starting Material: tert-butyl 3-aminopiperidine-1-carboxylate (Chiral or Racemic).

-

Acylation (N3): Reaction with acid chlorides or carboxylic acids (coupling agents).

-

Deprotection (N1): Acidic cleavage of the Boc group.

-

Functionalization (N1): Reductive amination or arylation to attach the "tail".

Route B: Enzymatic Resolution (Green Chemistry)

For large-scale preparation of chiral intermediates, transaminase biocatalysis is superior to classical resolution.

Figure 1: Biocatalytic synthesis of chiral 3-aminopiperidine intermediates using ω-transaminases.

Detailed Experimental Protocols

Protocol: General Amide Coupling (HATU Method)

Use this protocol for coupling carboxylic acids to 1-Boc-3-aminopiperidine.

Materials:

-

Carboxylic Acid (

, 1.0 equiv) -

1-Boc-3-aminopiperidine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under

atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes. -

Coupling: Add HATU (1.2 mmol) and stir for 10 minutes to form the activated ester.

-

Addition: Add 1-Boc-3-aminopiperidine (1.1 mmol) in one portion.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for

or -

Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat.

(2x), water (1x), and brine (1x). -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol: N1-Boc Deprotection

Critical for exposing the piperidine nitrogen for further derivatization.

-

Dissolve the intermediate from 4.1 in DCM (5 mL).

-

Add TFA (Trifluoroacetic acid) (1 mL) dropwise at 0°C.

-

Stir at Room Temperature for 1 hour.

-

Self-Validating Step: Check TLC. The Boc-protected spot (

) should disappear, and a baseline spot (amine salt) should appear. -

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Medicinal Chemistry Case Studies

Case Study 1: GlyT1 Inhibitors (Schizophrenia)

Roche developed a series of 3-amido-3-aryl-piperidines as inhibitors of Glycine Transporter 1 (GlyT1).

-

Challenge: The starting pyrrolidine-ethyl-amide lead had poor metabolic stability.

-

Solution: Cyclization to a piperidine core.

-

Key SAR:

-

A gem-disubstituted C3 position (Aryl + Amide) is essential.

-

The amide group must adopt an axial orientation for optimal binding in the GlyT1 pocket.

-

This modification improved selectivity against GlyT2 and enhanced oral bioavailability.

-

Case Study 2: TLR7 Agonists (Immunology)

3-Acetamidopiperidine moieties have been utilized as substituents on isoxazolo[5,4-d]pyrimidine scaffolds to create selective TLR7 agonists.[1][2]

-

Mechanism: The piperidine ring fits into the hydrophobic pocket of TLR7, while the acetamide group likely interacts with hydrophilic residues near the binding site entrance.

-

Outcome: These derivatives show low micromolar potency and are being explored for viral hepatitis and cancer immunotherapy.

Case Study 3: Antibacterial Quinolone Hybrids

The 3-acetamidopiperidine group has been attached to the C7 position of fluoroquinolones (e.g., replacing the piperazine of ciprofloxacin).

-

Benefit: The amide linkage reduces the zwitterionic character compared to the free amine, potentially altering accumulation in Gram-positive bacteria.

SAR Decision Logic (DOT Visualization)

The following logic tree illustrates how to navigate the SAR when modifying the piperidine-3-amine scaffold.

Figure 2: SAR Decision Tree for Piperidine-3-amine derivatives. Note that amide formation generally abolishes DPP-4 activity, shifting specificity to other targets.

Quantitative Data Summary

| Compound Class | Target | Key Structural Feature | Activity ( | Ref |

| 3-Amido-3-aryl-piperidine | GlyT1 | Gem-disubstituted C3 (Aryl/Amide) | 140 nM | [1] |

| Isoxazolo-pyrimidine | TLR7 | 3-Acetamidopiperidine at C4 | 21.4 μM | [2] |

| Quinolone Derivative | Bacteria | 7-(3-acetamidopiperidin-1-yl) | MIC comparable to Ofloxacin | [3] |

| Peptidomimetic | IdeS Protease | Piperidine replacing Glycine | [4] |

References

-

Pinard, E., et al. (2014). "3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors."[3][4][5] ACS Medicinal Chemistry Letters. Link

-

Kovač, U., et al. (2024).[1][2][6] "Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists." ACS Omega. Link

-

Irikura, T., et al. (1991). "Novel quinolonecarboxylic acid derivatives." U.S. Patent 5,051,509. Link

-

Olsen, J. G., et al. (2011). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). "The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine." BenchChem Technical Guides. Link

Sources

- 1. Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

Methodological & Application

Application Note: Optimized Amide Coupling Conditions for Cyclohex-3-ene-1-carboxylic Acid and Piperidines

Executive Summary

This application note details optimized protocols for the amide coupling of cyclohex-3-ene-1-carboxylic acid with piperidine and its derivatives. This specific transformation is a frequent bottleneck in the synthesis of viral neuraminidase inhibitors (e.g., Oseltamivir analogs) and CNS-active agents.

While the formation of an amide bond is chemically fundamental, the specific combination of a cyclic secondary amine (piperidine) and a

-

Steric Hindrance: Secondary amines are less nucleophilic than primary amines, often requiring highly active coupling agents.

-

Alkene Integrity: The isolated double bond at the 3-position is susceptible to migration to the thermodynamically favored conjugated position (1-position) under harsh acidic or thermal conditions.

-

Scalability: Methods suitable for medicinal chemistry (mg scale) often fail or become cost-prohibitive upon scale-up (kg scale).

This guide presents three validated protocols: T3P® (Propylphosphonic Anhydride) for scalable, high-purity synthesis; HATU for high-throughput library generation; and Acid Chloride activation for commodity-scale production.

Strategic Reagent Selection

The choice of coupling reagent dictates the workup strategy and impurity profile. The following table summarizes the decision matrix for this specific substrate pair.

| Feature | Method A: T3P® | Method B: HATU | Method C: Acid Chloride |

| Primary Use Case | Process Development & Scale-up (>10g) | Discovery Chemistry / Libraries (<1g) | Commodity / Bulk Manufacturing |

| Coupling Efficiency | High (Slow kinetics, clean profile) | Very High (Fast kinetics) | High (Requires dry conditions) |

| Epimerization Risk | Lowest | Low (with base control) | Moderate (High risk if overheated) |

| Workup | Aqueous Extraction (Water soluble byproducts) | Chromatography often required | Distillation or Crystallization |

| Atom Economy | Moderate | Poor (High MW byproducts) | High |

| Cost | Moderate | High | Low |

Decision Logic for Researchers

The following decision tree illustrates the logical flow for selecting the appropriate protocol based on project constraints.

Detailed Experimental Protocols

Protocol A: T3P® Coupling (The "Gold Standard" for Purity)

Rationale: T3P (Propylphosphonic anhydride) is preferred for this reaction because its byproducts (propylphosphonic acid) are water-soluble. This allows for the isolation of the amide product simply by washing the organic layer, often eliminating the need for column chromatography. It is mild and preserves the position of the alkene.

Reagents:

-

Cyclohex-3-ene-1-carboxylic acid (1.0 equiv)

-

Piperidine derivative (1.1 equiv)

-

T3P® (50% w/w in EtOAc or DMF) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 - 3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the piperidine (1.1 equiv) in EtOAc (5–10 volumes relative to acid mass).

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Note: Piperidine salts may precipitate initially; this is normal.

-

Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–12 hours.

-

Workup (The "T3P Advantage"):

-

Quench the reaction by adding water (5 volumes).

-

Separate the layers.

-

Wash the organic layer sequentially with:

-

0.5 M HCl (2x) – Removes unreacted piperidine and DIPEA.

-

10% NaHCO₃ (2x) – Removes unreacted acid and phosphorus byproducts.

-

Brine (1x).

-

-

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Result: Typically yields >85% of high-purity amide.

Protocol B: HATU Coupling (High-Throughput / Discovery)

Rationale: For medicinal chemistry where yield is paramount and cost is secondary, HATU is the most robust reagent. It activates the acid rapidly via the OAt ester, ensuring coupling even with sterically hindered 2-substituted piperidines.

Reagents:

-

Cyclohex-3-ene-1-carboxylic acid (1.0 equiv)

-

Piperidine derivative (1.0 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (2.0 – 3.0 equiv)

-

Solvent: DMF or DMAc (anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv) at room temperature. Stir for 5–10 minutes. The solution typically turns yellow/orange.

-

Addition: Add the piperidine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at room temperature for 1–4 hours.

-

Checkpoint: LCMS should show complete conversion of the activated ester to the amide.

-

-

Workup:

-

Dilute with EtOAc (10 volumes).

-

Wash with saturated NH₄Cl or 1M HCl (to remove DIPEA and unreacted amine). Caution: If your product contains a basic nitrogen, avoid strong acid washes.

-

Wash with saturated LiCl solution (3x) – Critical step to remove DMF from the organic layer.

-

Wash with NaHCO₃ and Brine.[2]

-

-

Purification: Concentrate and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). HATU byproducts (tetramethylurea) are water-soluble but traces often remain without chromatography.

Protocol C: Acid Chloride Activation (Cost-Effective / Bulk)

Rationale: For multi-kilogram synthesis, reagents like HATU are too expensive. Converting the acid to the acid chloride using Thionyl Chloride (SOCl₂) is highly economical.

Reagents:

-

Cyclohex-3-ene-1-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (1.2 – 1.5 equiv)

-

Catalytic DMF (1-2 drops)

-

Piperidine (1.1 equiv)

-

Base: Triethylamine (TEA) or aqueous NaOH (Schotten-Baumann conditions)

-

Solvent: DCM or Toluene

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

Dissolve the acid in DCM or Toluene. Add catalytic DMF.

-

Add SOCl₂ dropwise at room temperature.

-

Heat to reflux (40–80 °C) for 1–2 hours until gas evolution (HCl/SO₂) ceases.

-

Critical Step: Concentrate the mixture to dryness (or azeotrope with toluene) to remove excess SOCl₂. This prevents side reactions with the amine.[3]

-

-

Coupling:

-

Redissolve the crude acid chloride in DCM.

-

Cool to 0 °C.

-

Add a mixture of Piperidine (1.1 equiv) and TEA (1.5 equiv) slowly.

-

-

Workup:

-

Wash with water, 1M HCl, and NaHCO₃.

-

Concentrate to yield the crude amide.

-

Troubleshooting & Optimization

| Problem | Potential Cause | Solution |

| Low Conversion | Steric hindrance (e.g., 2,6-dimethylpiperidine) | Switch to Protocol C (Acid Chloride) or use PyBOP with heating. |

| Epimerization | Over-activation or high base concentration | Use T3P (Protocol A) and keep temperature < 0 °C during addition. Reduce base to 2.0 equiv. |

| Alkene Isomerization | Acidic conditions or high heat | Avoid prolonged reflux in Protocol C. Ensure T3P reaction is not left acidic (maintain basic pH with DIPEA). |

| Emulsions | Amphiphilic nature of the amide | Use 2-MeTHF instead of EtOAc. Filter the biphasic mixture through Celite if solids are present. |

References

-

T3P Application & Scalability

-

HATU Protocols

-

General Amide Coupling Reviews

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. Link

-

- Cyclohexene Chemistry: Detailed reactivity data derived from standard organic synthesis texts regarding -unsatur

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for all reagents, particularly Thionyl Chloride and Piperidine, before use.

Sources

Functionalization of the primary amine in 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine

Part 1: Strategic Analysis & Core Directive

The Scaffold & The Challenge

The molecule 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine represents a high-value bifunctional building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and library synthesis. Its structure contains two distinct reactive centers and a latent instability:

-

Primary Amine (C3-Piperidine): The nucleophilic "handle" for functionalization.

-

Isolated Alkene (Cyclohex-3-ene): A structural element that must be preserved.

-

Stereochemical & Regio-Integrity: The C1 position of the cyclohexene ring is stereogenic and susceptible to thermodynamic equilibration.

The Core Challenge: The primary amine must be functionalized (acylated, alkylated, etc.) without:

-

Reducing the alkene: Common hydrogenation conditions (

, Pd/C) will destroy the double bond. -

Isomerizing the alkene: Strong bases or high temperatures can drive the migration of the double bond from the kinetic position (3-ene) to the thermodynamically favored conjugated position (

-unsaturated, 1-ene). -

Epimerizing the chiral centers: The C1-carbonyl linkage is susceptible to enolization-mediated racemization under harsh basic conditions.

Chemoselectivity Matrix

| Transformation | Standard Reagent | Risk to Scaffold | Recommended Protocol |

| Amide Coupling | HATU / DIPEA | Low (if Temp < 40°C) | Protocol A: Standard HATU/DIPEA at 0°C → RT. |

| Reductive Amination | Critical (Alkene Reduction) | Protocol B: Hydride transfer (STAB) in DCE. | |

| Sulfonylation | Low | Protocol C: Mild base (DIPEA/Pyridine) at 0°C. | |

| Urea Formation | Isocyanates | Low | Protocol D: Direct addition in DCM. |

| Deprotection (if needed) | Acid (TFA/HCl) | Low (Alkene stable to dilute acid) | Avoid strong Lewis acids that promote cation-ene cyclization. |

Part 2: Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Acylation)

Objective: Form an amide bond at the primary amine without isomerizing the cyclohexene double bond.

Mechanism: Standard peptide coupling reagents (HATU, EDC) are preferred over acid chlorides to avoid generating strong mineral acids (HCl) or requiring excess strong base, both of which risk isomerizing the alkene to the conjugated form.

Materials:

-

Substrate: 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine (1.0 equiv).

-

Carboxylic Acid:

(1.1 equiv). -

Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to amine).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes. Note: Pre-activation ensures rapid coupling.

-

Addition: Add the amine scaffold (1.0 equiv) in one portion.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Critical Control:Do NOT heat above 40°C. Thermal energy can promote double bond migration to the conjugated position (1-ene).

-

-

Work-up: Dilute with EtOAc. Wash sequentially with sat.

(2x), water (1x), and brine (1x). -

Validation: Dry over

and concentrate. Analyze by LCMS.-

Pass Criteria: Molecular ion

. -

Fail Criteria: Presence of isomeric peaks in HPLC (indicates bond migration).

-

Protocol B: Alkene-Preserving Reductive Amination

Objective: Alkylate the primary amine while strictly preserving the C=C double bond.

Expert Insight:

Never use catalytic hydrogenation (

Materials:

-

Substrate: 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine (1.0 equiv).

-

Aldehyde/Ketone:

or -

Reductant: Sodium Triacetoxyborohydride (STAB,

) (1.5 equiv). -

Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or THF. Avoid MeOH if using STAB to prevent rapid solvolysis of the reagent.

Step-by-Step Procedure:

-

Imine Formation: Dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M). Add Acetic Acid (1.0 equiv). Stir at RT for 30–60 minutes.

-

Why? Allows the equilibrium to favor the imine/iminium species before reduction.

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.

-

Quench: Quench the reaction by adding sat. aqueous

. Stir vigorously for 15 minutes until gas evolution ceases. -

Extraction: Extract with DCM (3x). Dry combined organics over

. -

Validation (Self-Validating Step):

-

Check LCMS for Mass

. -

Crucial Check: Look for

. If you see M+2/M+3, you have reduced the alkene (unlikely with STAB, but possible with stronger reductants like

-

Protocol C: Urea & Sulfonamide Synthesis

Objective: High-yield derivatization under non-acidic conditions.

Procedure (Urea):

-

Dissolve amine (1.0 equiv) in DCM at 0°C.

-

Add Isocyanate

(1.1 equiv). -

Add mild base (Et3N, 0.5 equiv) only if the amine salt is used; otherwise, no base is needed.

-

Stir 0°C → RT for 1 hour.

-

Result: Quantitative conversion is typical. The alkene remains untouched.

Procedure (Sulfonamide):

-

Dissolve amine (1.0 equiv) and DIPEA (2.5 equiv) in DCM at 0°C.

-

Slowly add Sulfonyl Chloride

(1.1 equiv). -

Stir at RT for 2 hours.

-

Note: Ensure the reaction remains basic to neutralize HCl generated, preventing acid-catalyzed isomerization.

Part 3: Visualization & Logic Flows

Functionalization Decision Tree

This diagram guides the researcher through the selection of the correct protocol based on the desired modification, highlighting "Kill Zones" (conditions that destroy the scaffold).

Caption: Decision matrix for functionalizing the primary amine while preserving the cyclohexene moiety. Note the critical divergence in reductive amination reagents.

Isomerization Risk Mechanism

Understanding why the scaffold is sensitive is crucial for troubleshooting.

Caption: The thermodynamic drive to form the conjugated

Part 4: References & Authority

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Core Reference for Protocol B: Establishes STAB as the gold standard for alkene tolerance.

-

-

Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link

-

Core Reference for Protocol A: Review of HATU/EDC conditions.

-

-

Birch, A. J., & Dastur, K. P. "Reductions of conjugated dienes and related systems." Journal of the Chemical Society, Perkin Transactions 1, 1973.

-

Mechanistic background on the stability of isolated vs. conjugated dienes/alkenes.

-

-

Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.

-

Authoritative source confirming H2/Pd-C reduces unhindered cyclohexenes.

-

Application Note: High-Throughput Library Preparation using the 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine Scaffold

Introduction: Escaping Flatland

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp3-rich architectures is a critical strategy for improving clinical success rates. This application note details the preparation and diversification of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine , a high-Fsp³ scaffold that combines a flexible piperidine core with a reactive cyclohexene "warhead" or hydrophobic cap.

Why This Scaffold?

-

High Fsp³ Character: Unlike biaryl systems, this scaffold possesses significant three-dimensionality, improving solubility and metabolic stability (Lovering et al., 2009).

-

Bifunctional Design:

-

Primary Handle (Amine): The C3-amine on the piperidine ring serves as the primary vector for diversity (amides, ureas, sulfonamides).

-

Secondary Handle (Alkene): The cyclohexene ring provides a "latent" functional group. It can remain as a hydrophobic interactor or undergo late-stage oxidation (epoxidation/dihydroxylation) to introduce polarity.

-

Scaffold Synthesis & Validation

Before library generation, the core scaffold must be synthesized in bulk with high purity (>98%).

Reaction Scheme

Reagents: 3-Cyclohexene-1-carboxylic acid (1 ), tert-butyl piperidin-3-ylcarbamate (2 ). Product: 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine (4 ).

Figure 1: Critical path for the bulk preparation of the amine scaffold.

Detailed Protocol (Bulk Scale: 10 g)

-

Coupling:

-

Dissolve 3-cyclohexene-1-carboxylic acid (1.0 equiv, 5.0 g) and HATU (1.1 equiv) in DMF (50 mL). Stir for 10 min at 0°C.

-

Add DIPEA (3.0 equiv) followed by 3-(Boc-amino)piperidine (1.0 equiv).

-

Allow to warm to RT and stir for 4 hours.

-

QC Check: LCMS should show complete conversion to Intermediate 3 (M+H approx. 309 Da).

-

-

Deprotection:

-

Isolate Intermediate 3 via standard extraction (EtOAc/LiCl wash).

-

Dissolve in minimal DCM and add 4M HCl in Dioxane (10 equiv). Stir 2 hours.

-

Concentrate in vacuo to yield the HCl salt.

-

-

Free Basing (Critical for Library Efficiency):

-

Pass the salt solution (in MeOH) through a SiliaBond® SCX-2 cartridge (or equivalent cation exchanger).

-

Wash with MeOH (removes non-basic impurities).

-

Elute scaffold 4 with 2M NH₃ in MeOH.

-

Concentrate to yield the free amine oil.

-

Library Preparation: Parallel Synthesis Protocols

This section outlines the generation of a 96-member library using solution-phase synthesis with scavenger resin workup . This method avoids liquid-liquid extraction, making it automation-friendly.

Strategy: Divergent Synthesis

The library is split into three sub-libraries based on the electrophile class reacting with the C3-amine:

-

Sub-library A: Amides (Acid Chlorides)

-

Sub-library B: Sulfonamides (Sulfonyl Chlorides)

-

Sub-library C: Ureas (Isocyanates)

Data Summary: Reaction Stoichiometry

| Component | Equivalents | Role | Notes |

| Scaffold (4) | 1.0 | Nucleophile | 0.1 mmol per well |

| Electrophile | 1.5 | Diversity Element | Acid Cl, Sulfonyl Cl, or Isocyanate |

| Base (DIPEA/TEA) | 2.0 | Acid Scavenger | Not needed for Isocyanates |

| PS-Trisamine | 3.0 (relative to excess electrophile) | Scavenger Resin | Quenches excess electrophile |

| PS-Isocyanate | 2.0 (relative to excess amine) | Scavenger Resin | Removes unreacted scaffold (if any) |

Protocol: 96-Well Block Format

Step 1: Reaction Assembly

-

Prepare a stock solution of Scaffold 4 (0.2 M in anhydrous DCM).

-

Dispense 500 µL (0.1 mmol) into each well of a 96-well deep-well polypropylene plate.

-

Add Base (DIPEA, 35 µL, 0.2 mmol) to Amide/Sulfonamide wells only.

-

Add Electrophile (0.15 mmol) as a solution in DCM (200 µL) to respective wells.

-

Seal plate and shake at RT for 16 hours.

Step 2: Scavenging (Purification)

Why this works: We used excess electrophile to drive the reaction to completion. Now we must remove the excess electrophile without aqueous wash.

-

Add PS-Trisamine resin (approx. 100 mg, loading ~3-4 mmol/g) to every well.

-

Shake vigorously for 4 hours.

-

(Optional) If scaffold conversion <100%, add PS-Isocyanate resin to scavenge unreacted scaffold.

Step 3: Isolation

-

Filter the reaction mixtures through a fritted 96-well filter plate into a pre-weighed collection plate.

-

Wash resin cake with DCM (2 x 200 µL).

-

Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

Advanced Diversification: The "Cyclohexene" Handle

Most libraries stop at the amine. However, the cyclohexene ring allows for "Library-on-Library" expansion.

Protocol: Epoxidation (Post-Library Modification) To increase polarity and Fsp³ count further, the alkene can be oxidized to an epoxide.

-

Select "Hit" compounds from the Amide library.

-

Dissolve in DCM. Add mCPBA (1.2 equiv) at 0°C.

-

Stir 2 hours at RT.

-

Quench with dilute Na₂S₂O₃.

-

Result: A mixture of diastereomeric epoxides (usually separable by Prep-HPLC), offering new H-bond acceptors.

Quality Control & Logic Flow

The following diagram illustrates the decision logic for library production and QC.

Figure 2: Workflow logic for parallel synthesis and quality control.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Galloway, W. R., et al. (2010). Application of diversity-oriented synthesis to chemical biology and drug discovery. Nature Communications, 1, 80. Link

-

Bhattacharya, A., et al. (2020). Fsp3: A new parameter for drug-likeness.[5] Drug Discovery Today, 25(10), 1839-1845.[5] Link

-

Parlow, J. J., et al. (1999). Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of a Library of Aminothiazoles. Journal of Organic Chemistry, 64(8), 2985–2987. Link

Sources

Troubleshooting & Optimization

Preventing racemization of chiral 3-aminopiperidine derivatives during acylation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in synthetic chemistry: the prevention of racemization of chiral 3-aminopiperidine derivatives during acylation reactions. Maintaining the stereochemical integrity of these valuable building blocks is paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs).

The Challenge: Understanding the Root Cause of Racemization

Chiral 3-aminopiperidines are crucial synthons in modern drug discovery. However, their stereocenter at the C3 position is susceptible to racemization (or more accurately, epimerization) during acylation. This loss of stereochemical purity occurs because the proton on the C2 carbon, alpha to the piperidine nitrogen, is labile. In the presence of a base, this proton can be abstracted to form a planar, achiral enamine intermediate. Subsequent reprotonation can occur from either face of the enamine, leading to a mixture of enantiomers and compromising the chiral integrity of your material.[1]

The primary factors that influence the rate of this undesirable side reaction are the choice of base, reaction temperature, solvent, and the nature of the acylating agent. This guide will equip you with the knowledge to control these variables effectively.

Visualizing the Mechanism of Racemization

The following diagram illustrates the base-catalyzed pathway that leads to the loss of stereochemical integrity.

Caption: Base-catalyzed racemization of a 3-aminopiperidine derivative.

Frequently Asked Questions (FAQs)

Q1: My chiral HPLC shows two peaks after acylating my (R)-3-aminopiperidine derivative. What happened? A: You are likely observing diastereomers, which indicates that your starting material has epimerized at the C3 position during the reaction. The acylation conditions, particularly the base and temperature, have likely caused the formation of an achiral enamine intermediate, leading to a loss of stereochemical control.

Q2: Are certain bases more likely to cause racemization than others? A: Absolutely. The choice of base is critical. Strong, sterically unhindered bases like triethylamine (TEA) are more likely to cause racemization because they can easily abstract the alpha-proton at C2.[2] Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred as their bulkiness disfavors the proton abstraction that initiates racemization.[2][3]

Q3: How does reaction temperature affect chiral integrity? A: Higher reaction temperatures provide more energy to overcome the activation barrier for proton abstraction, thereby accelerating the rate of racemization.[4] Performing the acylation at lower temperatures (e.g., 0 °C to -20 °C) is one of the most effective strategies to suppress this side reaction.

Q4: Can the type of acylating agent influence racemization? A: Yes. Highly reactive acylating agents, such as acyl chlorides, can lead to vigorous reactions, often requiring careful temperature control and slow addition to mitigate side reactions, including racemization. In contrast, using a carboxylic acid activated by a peptide coupling reagent often provides a milder, more controlled reaction that can significantly reduce the risk of epimerization, especially when used with racemization-suppressing additives.[4][5][6]

Q5: What are Schotten-Baumann conditions and are they suitable for this purpose? A: Schotten-Baumann conditions typically refer to an acylation reaction performed in a biphasic system, often with an organic solvent and an aqueous base (like NaOH or NaHCO₃).[7][8][9] This method can be very effective for preventing racemization. The amine is primarily in the organic phase, while the base is in the aqueous phase. This setup maintains a low concentration of base in the organic layer, which minimizes the rate of proton abstraction while still effectively neutralizing the acid byproduct (e.g., HCl) generated during the reaction.[8]

Troubleshooting Guide

This section addresses common problems encountered during the acylation of chiral 3-aminopiperidine derivatives and provides actionable solutions.

Caption: A workflow for diagnosing the cause of racemization.

Problem: Significant racemization (>5%) is detected by chiral HPLC/SFC analysis.

Potential Cause 1: Inappropriate Base Selection The basicity and steric hindrance of the base used are paramount.[2] Stronger, less hindered bases will accelerate racemization.

Solution:

-

Switch to a Sterically Hindered Base: Replace bases like triethylamine (pKa of protonated form ≈ 10.7) with N,N-diisopropylethylamine (DIPEA, pKa ≈ 10.7) or 2,4,6-collidine (pKa ≈ 7.4). While DIPEA has similar basicity to TEA, its steric bulk significantly reduces its ability to deprotonate the C2 position.[3]

-

Optimize Base Equivalents: Use the minimum amount of base necessary to neutralize the acid byproduct and drive the reaction to completion, typically 1.1 to 1.5 equivalents. Excess base increases the risk of epimerization.

| Base | pKa (Conjugate Acid) | Steric Hindrance | Typical Racemization Risk |

| Triethylamine (TEA) | ~10.7 | Low | High |

| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | High | Moderate to Low |

| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low |

| 2,4,6-Collidine | ~7.4 | High | Very Low |

Potential Cause 2: Elevated Reaction Temperature Acylation reactions are often exothermic. Allowing the reaction to proceed at room temperature or higher without cooling can significantly increase the rate of racemization.

Solution:

-

Implement Temperature Control: Perform the reaction at a reduced temperature. Start by cooling the solution of the amine and base to 0 °C in an ice bath before slowly adding the acylating agent. For particularly sensitive substrates, temperatures of -15 °C or lower may be necessary.

-

Control Reagent Addition: Add the acylating agent (e.g., acyl chloride or activated acid solution) dropwise via a syringe pump or dropping funnel to control the reaction exotherm and maintain a low internal temperature.

Potential Cause 3: Harsh Acylation Method The direct use of highly reactive acyl chlorides with a strong organic base in a single phase is a common but potentially problematic method. An alternative is to use modern peptide coupling reagents which are designed for forming amide bonds under mild conditions with minimal racemization.

Solution:

-

Use Peptide Coupling Reagents: Employ a coupling reagent such as HATU, HBTU, or T3P. These reagents activate the carboxylic acid in situ to form an active ester that is less prone to causing racemization.[4][5]

-

Incorporate Additives: Always use coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][10] These additives form active esters that are highly reactive towards the amine but have a lower propensity for racemization.[4]

-

Consider Milder Reagents: For extremely sensitive substrates, consider using a reagent specifically known for its low racemization potential, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).

Recommended Experimental Protocols

Here are three starting protocols designed to minimize racemization. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Acylation using HATU Coupling Reagent

This method is highly effective for sensitive substrates and provides excellent control over the reaction.

Materials:

-

Chiral 3-aminopiperidine derivative (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous DMF or DCM as solvent

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the chiral 3-aminopiperidine derivative (1.0 eq) in anhydrous DMF.

-

Cool both solutions to 0 °C using an ice bath.

-

Add the amine solution to the activated acid mixture.

-

Add DIPEA (2.0 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup and purification.

Protocol 2: Low-Temperature Acylation with Acyl Chloride

This classic method can be effective if temperature and addition rates are strictly controlled.

Materials:

-

Chiral 3-aminopiperidine derivative (1.0 eq)

-

Acyl chloride (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous DCM as solvent

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the chiral 3-aminopiperidine derivative (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.

-

Cool the solution to -15 °C using a dry ice/acetonitrile bath.

-

In a separate flask, dissolve the acyl chloride (1.05 eq) in anhydrous DCM.

-

Add the acyl chloride solution to the cooled amine solution dropwise over 30-60 minutes, maintaining the internal temperature below -10 °C.

-

Stir the reaction at -15 °C for 1-2 hours.

-

Allow the reaction to slowly warm to 0 °C and hold for an additional hour.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and perform a standard aqueous workup and purification.

Protocol 3: Acylation under Schotten-Baumann Conditions

This biphasic protocol is excellent for neutralizing the acid byproduct without exposing the substrate to high concentrations of base in the organic phase.[7][8]

Materials:

-

Chiral 3-aminopiperidine derivative (1.0 eq)

-

Acyl chloride (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (3.0 eq)

-

DCM or Diethyl Ether as the organic solvent

-

Water

Procedure:

-

In a round-bottom flask, dissolve the chiral 3-aminopiperidine derivative (1.0 eq) in DCM.

-

In a separate vessel, prepare a solution of NaHCO₃ (3.0 eq) in water.

-

Add the aqueous base solution to the organic solution of the amine.

-

Cool the biphasic mixture to 0 °C with vigorous stirring to ensure good mixing between the phases.

-

Dissolve the acyl chloride (1.1 eq) in a small amount of DCM.

-

Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 20-30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS (sampling from the organic layer).

-

Upon completion, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to provide the crude product for purification.

By carefully selecting the reaction conditions based on the principles outlined in this guide, researchers can confidently perform acylation reactions on chiral 3-aminopiperidine derivatives while preserving their invaluable stereochemical integrity.

References

- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.Organic & Biomolecular Chemistry (RSC Publishing).

- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.Journal of the American Chemical Society.

- Schotten–Baumann reaction.Grokipedia.

- Schotten-Baumann Reaction.Organic Chemistry Portal.

- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.Benchchem.

- Optimizing Peptide Coupling: Key Techniques.Benchchem.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.HepatoChem.

- Coupling Reagents.AAPPTEC - Peptides.

-

Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. Available at: [Link]

-

Chemistry Schotten Baumann Reaction. Sathee NEET. Available at: [Link]

-

Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate. Available at: [Link]

-

Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

-

A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Omizzur. Available at: [Link]

-

7.4 Racemization Assays. Thieme Chemistry. Available at: [Link]

-

Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jpt.com [jpt.com]

- 6. hepatochem.com [hepatochem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 10. peptide.com [peptide.com]

Technical Support Center: Solubility Optimization for Cyclohexene-Carbonyl Piperidines

Status: Operational Ticket ID: SOL-CYC-PIP-001 Assigned Specialist: Senior Application Scientist Last Updated: February 21, 2026[1]

Executive Summary

Cyclohexene-carbonyl piperidines present a distinct solubility challenge due to the juxtaposition of a lipophilic cyclohexene ring and a rigid piperidine scaffold.[1] While piperidines are typically basic, the "carbonyl" linker often implies an amide bond , which neutralizes the nitrogen's basicity, rendering standard pH manipulation ineffective.

This guide provides a systematic troubleshooting workflow to solubilize these compounds for biological assays and formulation, moving from structural diagnosis to advanced excipient strategies.

Module 1: Triage & Structural Diagnosis

Before attempting solubilization, you must define the chemical nature of the nitrogen atom. This is the most common point of failure.

The "Amide Trap"

-

Scenario A (Amide Linkage): If the carbonyl is directly attached to the piperidine nitrogen (

), the lone pair on the nitrogen is delocalized into the carbonyl. The molecule is neutral . Adding acid (lowering pH) will NOT improve solubility and may hydrolyze the compound. -

Scenario B (Ketone/Linker): If the carbonyl is attached to a carbon on the piperidine ring, leaving the nitrogen free (

), the molecule is a base (

Diagnostic Workflow

Use the following decision tree to select your solubilization strategy.

Figure 1: Decision matrix for selecting a solubilization strategy based on the electronic environment of the piperidine nitrogen.

Module 2: The "Solvent Spike" Method (Co-solvents)

For neutral amides (Scenario A), co-solvents are the first line of defense. However, biological assays have strict tolerance limits.

The Problem: Precipitation upon Dilution

Researchers often dissolve the compound in 100% DMSO and spike it into water. The sudden change in dielectric constant causes the hydrophobic cyclohexene ring to aggregate immediately, often forming "oily" micro-droplets that are invisible to the naked eye but crash out of solution.

Protocol: Stepwise Dilution

Instead of a direct spike, use an intermediate dilution step:

-

Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

-

Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

-

Final: Dilute the Intermediate into the aqueous buffer.

-

Why? PEG acts as a bridge, preventing the "shock" precipitation of the lipophilic scaffold [1].

-

Reference Table: Solvent Tolerance Limits

Ensure your final concentration does not exceed these limits for cell-based assays [2][3].

| Solvent | Max Final Conc.[2] (Cell Culture) | Mechanism of Toxicity | Notes |

| DMSO | 0.1% - 0.5% | Membrane permeabilization | >1% induces apoptosis in HeLa/MCF-7.[1] |

| Ethanol | < 0.1% | Protein denaturation | High volatility affects concentration stability. |

| PEG-400 | 1.0% - 5.0% | Osmotic stress | Safer than DMSO; good for lipophilic amides.[1] |

| Tween-80 | < 0.05% | Membrane lysis | Can sequester drug in micelles, reducing free concentration.[1] |

Module 3: Advanced Formulation (Cyclodextrins)

If co-solvents fail or are toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for cyclohexene-piperidine scaffolds.[1]

The Science

The cyclohexene ring fits snugly into the hydrophobic cavity of β-Cyclodextrin. The outer hydroxyl groups of the CD maintain water solubility. This forms a 1:1 inclusion complex, shielding the hydrophobic drug from the aqueous environment [4].

Protocol: Complexation

-

Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1]

-

Addition: Add excess solid drug to the vehicle.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter through a 0.45 µm PVDF filter.

-

Quantification: Analyze filtrate by UV/HPLC.

Figure 2: Equilibrium dynamics of drug-cyclodextrin inclusion.[1] The stability constant (K) determines the ratio of complexed vs. free drug.

Module 4: Thermodynamic Solubility Protocol (Shake-Flask)

Do not rely on "kinetic solubility" (DMSO precipitation) for these compounds, as they often form supersaturated solutions that crash out later. Use the Shake-Flask Method for accurate data [5][6].

Step-by-Step Methodology

-

Preparation:

-

Weigh ~2-5 mg of solid compound into a 1.5 mL microcentrifuge tube.

-

Add 500 µL of the target buffer (e.g., PBS pH 7.4).

-

Critical: Ensure undissolved solid remains visible. If it dissolves completely, add more solid.

-

-

Incubation:

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter using a saturated filter (discard first 200 µL of filtrate to avoid filter adsorption).

-

-

Analysis:

Frequently Asked Questions (FAQ)

Q: My compound "oils out" instead of forming a precipitate. What is happening? A: This is common for cyclohexene derivatives with low melting points.[1] The compound is undergoing Liquid-Liquid Phase Separation (LLPS).[1]

-

Fix: Do not filter "oily" dispersions; they will clog immediately. Switch to the Cyclodextrin protocol (Module 3), as the inclusion complex prevents oil droplet formation.

Q: Can I use HCl to dissolve my amide-linked piperidine? A: No. As detailed in Module 1, the amide nitrogen is not basic.[1] Adding strong acid (pH < 2) may hydrolyze the amide bond, destroying your compound and creating a false "soluble" signal (which is actually the cleavage product).

Q: Why does my compound precipitate in cell media but not in PBS? A: Cell media (DMEM/RPMI) contains salts and proteins. The "Salting Out" effect reduces the solubility of lipophilic organics. Furthermore, serum proteins (albumin) may bind the drug, altering its apparent solubility. Always measure solubility in the exact media used for the assay.

References

-

Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6] DMSO Tolerance and Co-solvent Strategies. Available from: [Link][1]

-

Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.[7] Cytotechnology, 65(5), 887–894. Available from: [Link]

-

Galvao, J., et al. (2014). Guidelines for the screening of drug chemical libraries. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

-

Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility Assay. Available from: [Link]

-

U.S. EPA Product Properties Test Guidelines. OPPTS 830.7840: Water Solubility (Shake Flask Method). Available from: [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Figure 19: [DMSO tolerance. HeLa cells seeded...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Separation of rotamers in N-acylated piperidine NMR spectra

Technical Support Ticket #882: "Broad or Split Signals in N-Acylated Piperidine Spectra"

Status: Open Assigned Specialist: Senior Application Scientist, NMR Division Severity: High (Impacting Structural Assignment & Purity Data)

Executive Summary: The "Amide" Problem

You are likely observing "doubling" of signals, broad "humps" in the baseline, or fractional integration values (e.g., 0.6H and 0.4H) in your N-acyl piperidine scaffold.

The Root Cause: This is rarely a purity issue. It is a conformational dynamics issue. The C-N amide bond possesses partial double-bond character (

In piperidines, this is compounded by steric strain (A[1,3] strain) between the N-acyl group and the equatorial protons at the

Diagnostic Module: Impurity or Rotamer?

User Question: "How do I prove these extra peaks aren't impurities without wasting sample?"

Before heating your sample, use this non-destructive diagnostic workflow.

Protocol A: The Integration & Pattern Check

-

Summation Test: Select a distinct proton (e.g., the aromatic proton on the acyl group or the piperidine

-proton). Integrate the "major" peak and the "minor" shadow peak.-

Pass Criteria: The sum should equal exactly 1.0H (or the expected integer).

-

-

Pattern Replication: Rotamers affect the entire molecule, but the effect decays with distance from the amide bond.

-

Observation: Signals closest to the nitrogen (piperidine C2/C6) show the widest split (

is large). Distant protons may appear as single sharp peaks (fast exchange limit due to small

-

Protocol B: The "D2O Shake" (False Positive Check)

-

Action: Add 2 drops of

to the tube and shake. -

Logic: If the extra peaks disappear, they were exchangeable protons (OH/NH), not rotamers. Note: Piperidine ring protons are non-exchangeable, so this rules out external contaminants.

Protocol C: The 1D-EXSY / NOE Difference (The Smoking Gun)

-

Theory: If Peak A and Peak B are rotamers, they are chemically exchanging.[2][3][4][5] Saturating Peak A will transfer saturation to Peak B.

-

Step-by-Step:

-

Run a standard 1H spectrum.

-

Set up a 1D Selective NOE (or 1D EXSY) experiment.

-

Irradiate the "minor" rotamer peak for 2–3 seconds.

-

Result: If the "major" peak decreases in intensity (negative phasing in difference spectrum), it is a rotamer. If it remains unchanged, it is an impurity.

-

Diagnostic Workflow Diagram

Figure 1: Decision tree for distinguishing N-acyl rotamers from chemical impurities using standard NMR techniques.

Resolution Module: Variable Temperature (VT) NMR

User Question: "I need a clean spectrum for publication. How do I fix this?"

The most effective solution is to shift the exchange regime from "intermediate" (messy) to "fast" (sharp average) by adding energy (heat).

Protocol D: High-Temperature Coalescence

Safety Warning: Ensure your solvent's boiling point is at least 10°C higher than your target temperature. Secure the spinner cap tightly.